molecular formula C8H9F2NO3S B13491203 2-Difluoromethoxy-5-methylbenzenesulfonamide

2-Difluoromethoxy-5-methylbenzenesulfonamide

Cat. No.: B13491203
M. Wt: 237.23 g/mol
InChI Key: QMPKDVDWWTVKOY-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-5-methylbenzenesulfonamide is an organic compound with the molecular formula C8H9F2NO3S. It is a derivative of benzenesulfonamide, featuring a difluoromethoxy group and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethoxy-5-methylbenzenesulfonamide typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . The process begins with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps convert the nitro group to an amine, which is then subjected to further reactions to yield the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves the use of efficient catalysts and reaction conditions to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of the target’s activity. The sulfonamide group plays a crucial role in the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Difluoromethoxy-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H9F2NO3S

Molecular Weight

237.23 g/mol

IUPAC Name

2-(difluoromethoxy)-5-methylbenzenesulfonamide

InChI

InChI=1S/C8H9F2NO3S/c1-5-2-3-6(14-8(9)10)7(4-5)15(11,12)13/h2-4,8H,1H3,(H2,11,12,13)

InChI Key

QMPKDVDWWTVKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)N

Origin of Product

United States

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